![molecular formula C20H16FN3O5 B2516878 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one CAS No. 727663-87-8](/img/structure/B2516878.png)
3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one, is a fluorinated piperazine derivative. Piperazine compounds are known for their diverse biological activities and are often used in pharmaceutical research for their potential therapeutic properties. The presence of a fluorine atom can significantly alter the biological activity and physical properties of these compounds due to its electronegativity and small size.
Synthesis Analysis
The synthesis of related fluorophenyl piperazine derivatives has been reported in the literature. For instance, the synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was achieved through a multi-step process, which involved the growth of single crystals by slow evaporation solution growth technique at room temperature . Another related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized via electrophilic fluorination of a trimethylstannyl precursor with high specific radioactivity . These methods provide a foundation for the synthesis of the compound , suggesting that similar techniques could be employed for its synthesis.
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structure of similar compounds. For example, the crystal structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine is monoclinic with a space group P21/c . The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate also crystallized in the monoclinic system with the P21/c space group . These studies indicate that fluorophenyl piperazine derivatives tend to crystallize in the monoclinic system, which could be indicative of the crystallographic properties of the compound under analysis.
Chemical Reactions Analysis
The fluorophenyl group in piperazine derivatives is reactive and can participate in various chemical reactions. The electrophilic fluorination mentioned in the synthesis of a related compound is a key reaction that introduces the fluorine atom into the molecule. The presence of other functional groups, such as nitro, carbonyl, and oxadiazole, can also influence the reactivity of the compound, potentially leading to a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl piperazine derivatives are influenced by their molecular structure. The intermolecular interactions, such as C–H···O hydrogen bonding and π–π stacking interactions, play a crucial role in stabilizing the crystal lattice . These interactions can affect the melting point, solubility, and stability of the compound. The thermal stability of these compounds has been studied using techniques like TG–DTA and DSC, which provide insights into their behavior under thermal stress .
Scientific Research Applications
Piperazine Derivatives in Drug Design
Piperazine derivatives are crucial in the rational design of drugs, showing significant therapeutic uses across a variety of conditions such as CNS disorders, cancer, viral infections, and more. Modifications to the piperazine nucleus can substantially alter the medicinal potential of these molecules, leading to a broad spectrum of pharmacological activities. These derivatives have been explored for their roles in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, among others. Their flexibility as a pharmacophore suggests their utility in discovering drug-like elements for various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Mechanisms of Action and Biological Activities
The structural modification of piperazine derivatives has been shown to influence their pharmacokinetic and pharmacodynamic profiles significantly. This versatility allows for the targeted development of compounds with desired biological activities, including anti-mycobacterial properties against both standard and drug-resistant strains of Mycobacterium tuberculosis. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules offer insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Contribution to Diverse Therapeutic Areas
The broad range of activities attributed to piperazine and its analogues extends beyond traditional therapeutic areas, demonstrating potential in addressing complex conditions such as schizophrenia, depression, and anxiety through various mechanisms of action. These compounds' pharmacophoric groups have been linked to improved potency and selectivity at D2-like receptors, emphasizing their role in developing antipsychotic agents (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
Safety and Hazards
properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c21-16-3-1-2-4-17(16)22-7-9-23(10-8-22)19(25)15-12-13-11-14(24(27)28)5-6-18(13)29-20(15)26/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWVQHPFESZLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.